molecular formula C19H21ClF3N3O4 B174917 Cadrofloxacin hydrochloride CAS No. 128427-55-4

Cadrofloxacin hydrochloride

Cat. No.: B174917
CAS No.: 128427-55-4
M. Wt: 447.8 g/mol
InChI Key: AWPMTCKEQGUMTG-FVGYRXGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of cadrofloxacin involves several steps :

    Decarboxylation: 3,5,6-trifluoro-4-hydroxyphthalic acid is heated at 140°C in an autoclave to produce 2,4,5-trifluoro-3-hydroxybenzoic acid.

    Esterification: The resulting acid is converted to its ethyl ester by refluxing in ethanol in the presence of sulfuric acid.

    Condensation: The ethyl ester is condensed with chlorodifluoromethane and sodium hydride in hot dimethylformamide to produce difluoromethyl ether.

    Hydrolysis: Basic hydrolysis of the ethyl ester yields 3-(difluoromethoxy)-2,4,5-trifluorobenzoic acid.

    Amide Formation: The acid is converted to its acid chloride with thionyl chloride and subsequently condensed with ammonia to give the amide.

    Cyclization: The target quinolone system is obtained by intramolecular cyclization in the presence of sodium hydride.

Chemical Reactions Analysis

Cadrofloxacin undergoes various chemical reactions, including:

Scientific Research Applications

Cadrofloxacin has several scientific research applications:

Properties

IUPAC Name

1-cyclopropyl-8-(difluoromethoxy)-6-fluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20F3N3O4.ClH/c1-9-7-24(5-4-23-9)15-13(20)6-11-14(17(15)29-19(21)22)25(10-2-3-10)8-12(16(11)26)18(27)28;/h6,8-10,19,23H,2-5,7H2,1H3,(H,27,28);1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWPMTCKEQGUMTG-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1)C2=C(C=C3C(=C2OC(F)F)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CN(CCN1)C2=C(C=C3C(=C2OC(F)F)N(C=C(C3=O)C(=O)O)C4CC4)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClF3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128427-55-4
Record name Cadrofloxacin hydrochloride [JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128427554
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CADROFLOXACIN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2XR10ID7XQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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